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molecular formula C12H10F3NO B8710337 6-Methoxy-5-(trifluoromethyl)naphthalen-1-amine CAS No. 92121-29-4

6-Methoxy-5-(trifluoromethyl)naphthalen-1-amine

Cat. No. B8710337
M. Wt: 241.21 g/mol
InChI Key: SHJQQNIVQLPMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04743611

Procedure details

6-Methoxy-5-(trifluoromethyl)-1-naphthalenecarboxylic acid (30.0 g, 1.11×10-1M) was stirred in thionyl chloride (120 mL) at 20° C. under nitrogen. Dimethylformamide (0.75 mL, anhydrous) was added, and the mixture was refluxed for 4 hours. The solvent and excess of thionyl chloride were evaporated under reduced pressure. Toluene (200 mL) was added, the solvent re-evaporated and the residual solid was dried (20° C./0.1 mm). The white solid was dissolved in acetone (300 mL), cooled to 0° C. and a solution of sodium azide (7.8 g, 1.19×10-1M) in water (25 mL) was added dropwise (precipitate formation). The mixture was stirred at 0° C. for 30 minutes, diluted to 600 mL volume with water, stirred for 1 hour at 0° C., filtered, and the filtered solid was washed with water (2×200 mL). The damp solid (Any azides are generally unsafe to handle.) was dissolved in toluene (400 mL), and the filtrate concentrated to 280 mL under reduced pressure, refluxed for 1 hour, then cooled to 20° C. Potassium hydroxide (40% aq, 200 mL) was added. The resultant mixture was refluxed for 1 hour, cooled to 30° C., and filtered. The filtered solid (This solid is an unwanted side product. Care should be taken to avoid precipitation of the desired product from toluene during filtration.) was washed with water (200 mL), and toluene (200 mL). The filtrate and washings were combined. The organic layer was separated, washed with water (200 mL), dried (MgSO4), filtered, and solvent evaporated to furnish the product (19.0 g, 84%) m.p. 120° C. as a white powder.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([C:16]([F:19])([F:18])[F:17])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](C(O)=O)=[CH:8][CH:7]=[CH:6]2.C[N:21](C)C=O>S(Cl)(Cl)=O>[CH3:1][O:2][C:3]1[C:4]([C:16]([F:19])([F:18])[F:17])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([NH2:21])=[CH:8][CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC=1C(=C2C=CC=C(C2=CC1)C(=O)O)C(F)(F)F
Name
Quantity
120 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent and excess of thionyl chloride were evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene (200 mL) was added
CUSTOM
Type
CUSTOM
Details
the solvent re-evaporated
CUSTOM
Type
CUSTOM
Details
the residual solid was dried (20° C./0.1 mm)
DISSOLUTION
Type
DISSOLUTION
Details
The white solid was dissolved in acetone (300 mL)
ADDITION
Type
ADDITION
Details
a solution of sodium azide (7.8 g, 1.19×10-1M) in water (25 mL) was added dropwise (precipitate formation)
ADDITION
Type
ADDITION
Details
diluted to 600 mL volume with water
STIRRING
Type
STIRRING
Details
stirred for 1 hour at 0° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtered solid was washed with water (2×200 mL)
DISSOLUTION
Type
DISSOLUTION
Details
) was dissolved in toluene (400 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to 280 mL under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
ADDITION
Type
ADDITION
Details
Potassium hydroxide (40% aq, 200 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The resultant mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 30° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
precipitation of the desired product from toluene
FILTRATION
Type
FILTRATION
Details
during filtration
WASH
Type
WASH
Details
) was washed with water (200 mL), and toluene (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C(=C2C=CC=C(C2=CC1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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